Cas no 847171-52-2 (Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-)

Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl- structure
847171-52-2 structure
Product Name:Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-
CAS No:847171-52-2
MF:C15H18N2O2S
MW:290.380622386932
CID:1829879
PubChem ID:23119840
Update Time:2025-04-21

Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl- Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 3-amino-N-ethyl-4-methyl-N-phenyl-
    • SCHEMBL5468953
    • 847171-52-2
    • ZOZCBGKYKWEFFN-UHFFFAOYSA-N
    • DTXSID101210930
    • 3-amino-N-ethyl-4-methyl-N-phenylbenzenesulfonamide
    • Inchi: 1S/C15H18N2O2S/c1-3-17(13-7-5-4-6-8-13)20(18,19)14-10-9-12(2)15(16)11-14/h4-11H,3,16H2,1-2H3
    • InChI Key: ZOZCBGKYKWEFFN-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=C(C=1)N)(N(C1C=CC=CC=1)CC)(=O)=O

Computed Properties

  • Exact Mass: 290.10889899g/mol
  • Monoisotopic Mass: 290.10889899g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 4
  • Complexity: 399
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 71.8Ų
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